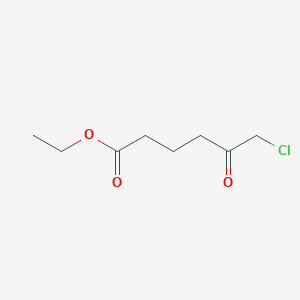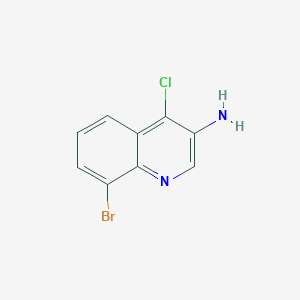
8-Bromo-4-chloroquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-chloroquinolin-3-amine is a quinoline derivative characterized by the presence of bromine and chlorine atoms at the 8th and 4th positions, respectively, and an amine group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloroquinolin-3-amine typically involves multi-step organic reactions. One common method starts with the bromination of 4-chloroquinoline, followed by the introduction of the amine group at the 3rd position. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol or methanol as solvents.
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyquinoline, alkoxyquinoline derivatives.
科学的研究の応用
Chemistry: In chemistry, 8-Bromo-4-chloroquinolin-3-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to develop drugs that can target specific pathways in diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 8-Bromo-4-chloroquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects. In cancer cells, it can interfere with cell division, inducing apoptosis.
類似化合物との比較
4-Chloroquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromoquinoline:
4,8-Dichloroquinoline: Contains two chlorine atoms, which can alter its chemical behavior compared to 8-Bromo-4-chloroquinolin-3-amine.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for a broader range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
分子式 |
C9H6BrClN2 |
|---|---|
分子量 |
257.51 g/mol |
IUPAC名 |
8-bromo-4-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H,12H2 |
InChIキー |
JQWULYKICDFUNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


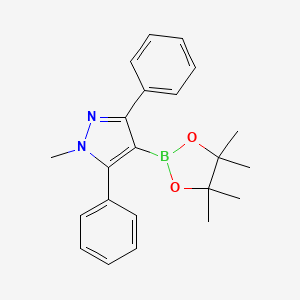
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)

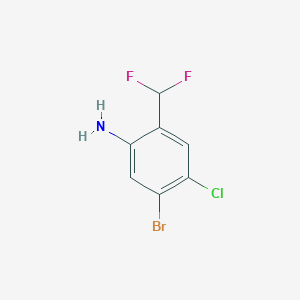

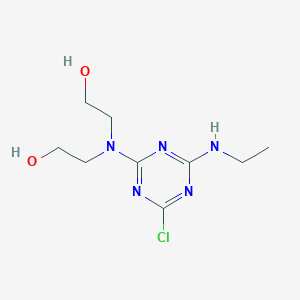
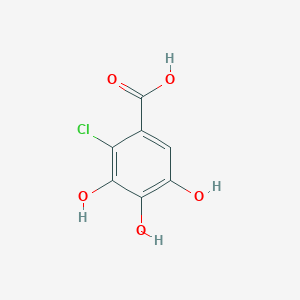

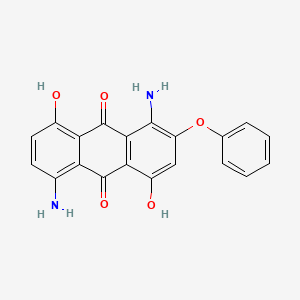
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)

![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
